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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 5-
(benzyloxy)pyridin-3-amine. Due to the limited availability of direct experimental

spectroscopic data in publicly accessible literature, this guide combines foundational chemical

principles with data from closely related analogues to present a robust analysis. The document

details the compound's identity, predicted spectroscopic characteristics, a plausible synthetic

route, and its potential biological significance as a kinase inhibitor. All quantitative data is

summarized in structured tables, and a representative experimental protocol is provided.

Furthermore, a relevant signaling pathway is visualized to illustrate the potential mechanism of

action for molecules of this class.

Introduction
5-(Benzyloxy)pyridin-3-amine, also known as 5-(phenylmethoxy)-3-pyridinamine, is a

heterocyclic organic compound with a molecular formula of C₁₂H₁₂N₂O[1][2]. Its structure

features a pyridine ring substituted with a benzyloxy group at the 5-position and an amino

group at the 3-position. This arrangement of functional groups makes it a valuable intermediate

in the synthesis of more complex pharmaceutical compounds, particularly in the development

of kinase inhibitors for potential therapeutic applications in oncology and inflammatory

diseases[1][3]. The benzyloxy group can serve as a protecting group or be selectively modified,

while the amino group provides a key site for further chemical elaboration[1].
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Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-(benzyloxy)pyridin-3-amine is

presented in Table 1. It is important to note that while some data is reported, other values are

estimated based on structurally similar compounds.

Property Value Source

IUPAC Name
5-(phenylmethoxy)pyridin-3-

amine
[2]

Synonyms
5-(Benzyloxy)pyridin-3-amine,

3-Amino-5-benzyloxypyridine
[2]

CAS Number 186593-25-9 [2]

Molecular Formula C₁₂H₁₂N₂O [1][2]

Molecular Weight 200.24 g/mol [3]

Appearance
Predicted: White to off-white

solid
N/A

Melting Point Predicted: 90-100 °C N/A

Boiling Point
Predicted: >300 °C at 760

mmHg
N/A

Solubility

Predicted: Soluble in

methanol, ethanol, DMSO, and

chlorinated solvents

N/A

Structure Elucidation via Spectroscopic Methods
Direct experimental spectra for 5-(benzyloxy)pyridin-3-amine are not readily available in the

cited literature. Therefore, the following sections provide predicted spectroscopic data based on

the known structure and comparison with analogous compounds.

Predicted ¹H NMR Spectroscopy
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The predicted ¹H NMR spectrum of 5-(benzyloxy)pyridin-3-amine in CDCl₃ is expected to

exhibit distinct signals corresponding to the protons of the pyridine ring, the benzyloxy group,

and the amino group. The chemical shifts are influenced by the electronic effects of the

substituents.

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-2 (Pyridine) ~8.0 s 1H

H-4 (Pyridine) ~7.0 t 1H

H-6 (Pyridine) ~7.9 s 1H

-NH₂ (Amino) ~3.7 br s 2H

-CH₂- (Benzyl) ~5.1 s 2H

Phenyl Protons ~7.3-7.5 m 5H

Predicted ¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 unique

carbon environments in the molecule.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 (Pyridine) ~138

C-3 (Pyridine) ~145

C-4 (Pyridine) ~115

C-5 (Pyridine) ~155

C-6 (Pyridine) ~125

-CH₂- (Benzyl) ~70

C-ipso (Phenyl) ~137

C-ortho (Phenyl) ~128

C-meta (Phenyl) ~129

C-para (Phenyl) ~128

Predicted IR Spectroscopy
The infrared spectrum is expected to show characteristic absorption bands for the N-H, C-H,

C=N, C=C, and C-O functional groups.

Functional Group
Predicted Wavenumber
(cm⁻¹)

Description

N-H Stretch (Amino) 3450-3300 (two bands)
Asymmetric and symmetric

stretching

C-H Stretch (Aromatic) 3100-3000

C-H Stretch (Aliphatic) 2950-2850

C=N, C=C Stretch (Pyridine) 1600-1450

C=C Stretch (Phenyl) 1600-1450

C-O Stretch (Ether) 1250-1000
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Predicted Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and

characteristic fragmentation patterns.

m/z Predicted Fragment Description

200 [C₁₂H₁₂N₂O]⁺ Molecular Ion (M⁺)

108 [C₆H₆NO]⁺ Loss of benzyl radical

91 [C₇H₇]⁺ Benzyl cation (tropylium ion)

78 [C₅H₄N]⁺ Pyridine radical cation

Experimental Protocols
The following is a representative, plausible protocol for the synthesis of 5-(benzyloxy)pyridin-
3-amine. This protocol has not been directly extracted from a single source but is based on

established organic chemistry principles for similar transformations.

Synthesis of 5-(Benzyloxy)-3-nitropyridine
Workflow for the Synthesis of 5-(Benzyloxy)pyridin-3-amine
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Williamson Ether Synthesis

5-Hydroxy-3-nitropyridine

5-(Benzyloxy)-3-nitropyridine

Reflux

Benzyl Bromide Reflux

Potassium Carbonate

Reflux

Acetonitrile (Solvent)

Reflux

Click to download full resolution via product page

Caption: Williamson ether synthesis of the intermediate.

To a solution of 5-hydroxy-3-nitropyridine (1.0 eq) in anhydrous acetonitrile, add potassium

carbonate (1.5 eq).

Stir the mixture at room temperature for 15 minutes.

Add benzyl bromide (1.1 eq) dropwise to the suspension.

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford 5-(benzyloxy)-3-nitropyridine.

Reduction to 5-(Benzyloxy)pyridin-3-amine
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Workflow for the Reduction Step

Nitro Group Reduction

5-(Benzyloxy)-3-nitropyridine

5-(Benzyloxy)pyridin-3-amine

Reflux

Iron Powder Reflux

Ammonium Chloride

Reflux

Ethanol/Water (Solvent)

Reflux

Click to download full resolution via product page

Caption: Reduction of the nitro-intermediate.

To a solution of 5-(benzyloxy)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add

iron powder (5.0 eq) and ammonium chloride (1.0 eq).

Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

After the reaction is complete, cool the mixture to room temperature and filter through a pad

of celite.

Wash the celite pad with ethanol.

Concentrate the combined filtrates under reduced pressure.

Extract the aqueous residue with ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to

yield 5-(benzyloxy)pyridin-3-amine. Further purification can be achieved by
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recrystallization or column chromatography if necessary.

Biological Context and Signaling Pathways
5-(Benzyloxy)pyridin-3-amine and its derivatives are of interest in drug discovery due to their

potential to act as kinase inhibitors[1][3]. Kinases are crucial enzymes in cellular signaling

pathways, and their dysregulation is implicated in diseases such as cancer and inflammation.

While the specific signaling pathway inhibited by 5-(benzyloxy)pyridin-3-amine is not

definitively established in the available literature, related compounds have been shown to

interact with mitogen-activated protein kinase (MAPK) pathways[1]. The following diagram

illustrates a simplified generic kinase signaling cascade that could be a target for such

inhibitors.

Generic Kinase Signaling Pathway
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Caption: Inhibition of a kinase cascade.

In this representative pathway, an external signal activates a receptor, initiating a

phosphorylation cascade involving a series of kinases. The final kinase in the cascade

activates a transcription factor, leading to changes in gene expression and a cellular response.
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A kinase inhibitor, such as a derivative of 5-(benzyloxy)pyridin-3-amine, could potentially bind

to one of the kinases in this pathway (e.g., Kinase 2), preventing its phosphorylation of the

downstream target and thereby blocking the signaling cascade.

Conclusion
The structure of 5-(benzyloxy)pyridin-3-amine is well-defined by its chemical formula and

nomenclature. While direct experimental spectroscopic data is sparse in the public domain, a

comprehensive structural elucidation can be confidently predicted based on established

principles and data from analogous compounds. Its synthesis can be achieved through

standard organic chemistry methodologies, such as a Williamson ether synthesis followed by a

nitro group reduction. The interest in this molecule and its derivatives for drug development,

particularly as kinase inhibitors, underscores the importance of a thorough understanding of its

chemical and physical properties. Further research to obtain and publish the experimental

spectroscopic data and to explore its specific biological targets and mechanisms of action is

warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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